molecular formula C9H6IN3O4 B1614431 Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-09-5

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1614431
CAS No.: 885519-09-5
M. Wt: 347.07 g/mol
InChI Key: DJLJUJXSBAPPBZ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate is a high-value indazole-based building block designed for advanced organic synthesis and medicinal chemistry research. The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds and several FDA-approved therapies . This particular molecule is functionally engineered for versatility, featuring three distinct modification sites: the iodine atom at the 3-position enables key metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions with aryl boronic acids) for constructing biaryl systems; the nitro group is a versatile handle for reduction to an aniline or serves as a strong electron-withdrawing group; and the methyl ester can be hydrolyzed to a carboxylic acid or transesterified . This compound is primarily utilized as a critical synthetic intermediate in the design and synthesis of novel heterocyclic compounds for pharmacological screening. Researchers value it specifically for the development of potential anticancer agents, as 3-aryl-substituted indazole derivatives have demonstrated potent cell growth inhibitory activities against various cancer cell lines in scientific studies . The molecular scaffold's significance is highlighted by its role in clinically used drugs such as Axitinib and Pazopanib, which are tyrosine kinase inhibitors . Handling should be conducted using appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes . Please note: The structure of this specific compound is inferred based on highly similar compounds found during research, such as Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate and 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid . Its exact properties and hazards should be thoroughly verified upon acquisition.

Properties

IUPAC Name

methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLJUJXSBAPPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646169
Record name Methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-09-5
Record name Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of 6-nitroindazole Derivatives

A key step in the synthesis is the selective iodination at the C-3 position of the indazole ring. According to patent WO2006048745A1, this can be achieved by reacting 6-nitroindazole derivatives with iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds under mild conditions and selectively introduces iodine at the 3-position without affecting other sensitive groups such as the nitro substituent or ester functionality.

  • Reaction conditions:
    • Reagents: Iodine (I2), potassium carbonate (K2CO3)
    • Solvent: DMF
    • Temperature: Typically room temperature to moderate heating
    • Time: Several hours until completion

This method yields 3-iodo-6-nitro-indazole intermediates, which can be further elaborated to the methyl ester derivative.

Protection of Indazole Nitrogen (N-1)

The nucleophilic nitrogen at the N-1 position of the indazole ring may interfere with certain reactions. To prevent this, protection strategies are employed. For example, reaction with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid can protect the N-1 nitrogen as a tetrahydropyranyl (THP) ether. This protection is stable under iodination conditions and can be removed later to yield the free indazole.

  • Protection step:
    • Reagents: 3,4-dihydro-2H-pyran, methanesulfonic acid
    • Solvent: Suitable organic solvent (e.g., dichloromethane)
    • Conditions: Mild acid catalysis at ambient temperature

This step ensures selective functionalization and prevents side reactions at N-1.

Esterification to Form Methyl Carboxylate

The methyl ester group at the 4-position can be introduced either before or after iodination, depending on the synthetic route. Esterification typically involves reacting the corresponding carboxylic acid or acid chloride with methanol or methylating agents under acidic or basic catalysis.

Alternatively, starting materials with the methyl ester already present can be used, allowing iodination and protection steps to proceed without altering this group.

Alternative Synthetic Routes and Methylation Methods

While the above method focuses on iodination and protection, related indazole derivatives such as 3-methyl-6-nitro-1H-indazole have been synthesized using environmentally friendlier methylation reagents like dimethyl carbonate. This approach, described in patent CN103319410A, offers advantages in terms of lower toxicity and cost compared to traditional methylating agents (e.g., methyl sulfate, trimethylammonium tetrafluoroborate).

  • Key features of dimethyl carbonate methylation:
    • Methylation reagent: Dimethyl carbonate
    • Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
    • Solvents: DMF, acetone, dichloromethane with DMSO
    • Temperature: 40–100 °C
    • Reaction time: 10–20 hours

This method is practical, economical, and environmentally benign, yielding methylated indazole derivatives with good purity and yield (50–70%).

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Iodination at C-3 I2, K2CO3 DMF RT to moderate Not specified Selective iodination at C-3 position
N-1 Protection 3,4-dihydro-2H-pyran, methanesulfonic acid DCM or similar Ambient Not specified Protects indazole nitrogen
Esterification Methanol, acid/base catalyst Methanol or suitable Ambient to reflux Not specified Methyl ester formation or preservation
Methylation (alternative) Dimethyl carbonate, DBU or triethylene diamine base DMF, acetone, DCM+DMSO 40–100 °C 50–70 Environmentally friendly methylation

Detailed Research Findings and Notes

  • The iodination reaction is highly selective for the C-3 position due to the electronic properties of the indazole ring and the directing effect of the nitro group at C-6.
  • Protection of N-1 is critical to avoid side reactions during iodination and subsequent functionalization.
  • The use of dimethyl carbonate as a methylating agent for indazole derivatives is a significant advancement, reducing hazardous waste and improving safety in industrial processes.
  • Reaction times and temperatures vary depending on the scale and solvent system but generally range from 10 to 20 hours at moderate temperatures.
  • Yields reported for methylation steps are moderate to good, with purity confirmed by NMR spectroscopy.
  • The synthetic routes allow for subsequent elaboration of the iodide at C-3 via Suzuki or Heck coupling reactions to introduce diverse substituents, expanding the utility of the intermediate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amino derivative.

    Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate serves as a crucial building block for synthesizing various pharmacologically active compounds. Its derivatives have been explored extensively for their potential as:

  • Kinase Inhibitors : The compound exhibits inhibitory activity against several protein kinases, including those involved in cancer progression. For instance, it has shown effectiveness against Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation and is a target for cancer therapies .
  • Anti-inflammatory Agents : The structural characteristics of this compound allow it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Biological Studies

The compound is employed in biological studies to investigate:

  • Enzyme Inhibition : Its structural similarity to biologically active molecules facilitates studies related to enzyme inhibition, particularly in pathways associated with cancer and other diseases .
  • Receptor Binding : this compound can bind effectively to specific receptors, influencing their activity and providing insights into receptor-ligand interactions .

Material Science

This compound is also utilized in the development of organic semiconductors and advanced materials due to its electronic properties. Its ability to form stable structures makes it suitable for applications in electronic devices .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
CFI-400945HCT116<0.01
Compound 82aKMS-12 BM1.4
Compound 114SW6202.3

These findings highlight the compound's potential as an effective antitumor agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, suggesting its potential in developing new antimicrobial agents .

Case Studies

Several notable studies have explored the applications of this compound:

  • Kinase Inhibition : A study reported effective inhibition of PLK4 by derivatives of this compound in mouse models of colon cancer, highlighting its therapeutic potential .
  • Synthetic Applications : The compound serves as a versatile building block for synthesizing other biologically active indazole derivatives through coupling reactions such as Suzuki and Stille couplings .

Mechanism of Action

The mechanism of action of methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The compound’s closest analogues (Table 1) differ in substituent positions, ester groups, or the presence of alkylated indazole nitrogens. These variations significantly alter physicochemical properties and reactivity.

Table 1: Structural Comparison of Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate and Analogues
CAS No. Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
1234616-44-4 This compound Iodo (3), Nitro (6), COOMe (4) C₉H₆IN₃O₄ 347.06 g/mol Reference compound
1041205-25-7 Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate Iodo (3), COOMe (6), N-Me (1) C₁₀H₁₀IN₂O₂ 332.10 g/mol Lacks nitro group; N-methylation at position 1
1337882-04-8 Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate Iodo (3), COOMe (4), N-Me (1) C₁₀H₁₀IN₂O₂ 332.10 g/mol Lacks nitro group; ester at 4, N-methylation
885519-19-7 Methyl 4-chloro-1H-indazole-6-carboxylate Cl (4), COOMe (6) C₉H₇ClN₂O₂ 210.62 g/mol Chloro instead of iodo/nitro; ester at 6

Impact of Substituents on Properties

(a) Electronic Effects
  • Nitro group : The nitro substituent at position 6 in the target compound creates a strong electron-deficient ring system, enhancing susceptibility to nucleophilic aromatic substitution compared to analogues lacking nitro groups (e.g., 1041205-25-7) .
  • Iodo vs.
(b) Steric and Solubility Considerations
  • N-Methylation : Analogues with N-methylation (e.g., 1337882-04-8) exhibit reduced hydrogen-bonding capacity, decreasing aqueous solubility but improving lipid membrane permeability .
  • Ester Position : Moving the ester from position 4 (target compound) to 6 (1041205-25-7) alters molecular dipole moments and solubility profiles.

Reactivity and Stability

  • Nitro Group Reactivity: The nitro group in the target compound may participate in reduction reactions to form amine derivatives, a pathway absent in non-nitro analogues.
  • Iodo Group Stability: Under thermal or photolytic conditions, the C–I bond may undergo homolytic cleavage, generating free radicals—a property less pronounced in chloro or methylated analogues .

Biological Activity

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Iodine atom at the 3-position, which enhances reactivity and potential for substitution reactions.
  • Nitro group at the 6-position, contributing to redox properties and biological activity.
  • Carboxylate ester at the 4-position, which can be hydrolyzed to release the active carboxylic acid form.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases, which are critical in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to specific receptors, influencing their activity.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells .

Antitumor Activity

This compound has shown promising antitumor activity in various studies:

  • In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundCell LineIC50 (µM)
CFI-400945HCT116<0.01
Compound 82aKMS-12 BM1.4
Compound 114SW6202.3

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound has been tested against various bacterial strains, showing significant inhibitory effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Kinase Inhibition : A study reported that derivatives of this compound effectively inhibited Polo-like kinase 4 (PLK4), demonstrating its potential as an antitumor agent in mouse models of colon cancer .
  • Synthetic Applications : The compound serves as a versatile building block for synthesizing other biologically active indazole derivatives through various coupling reactions, including Suzuki and Stille couplings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step functionalization of the indazole core. For example, nitration and iodination can be performed sequentially under controlled conditions. Refluxing intermediates in acetic acid with sodium acetate as a base (e.g., 3–5 hours at 100°C) is effective for cyclization and stabilization of reactive intermediates. Purification typically involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials . Purity optimization requires monitoring via HPLC or TLC, with iterative crystallization steps.

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) . Key parameters include:

  • Data Collection : High-resolution (≤ 0.8 Å) at low temperature (e.g., 100 K).
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate using Mercury CSD 2.0 for void analysis and packing similarity .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Compare with reference spectra for nitro-indazole derivatives .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6d_6 to resolve aromatic protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can model electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, provides accurate correlation-energy estimates for nitro and iodine substituents . Validate computational results against experimental UV-Vis and cyclic voltammetry data.

Q. How to resolve contradictions between experimental crystallographic data and computational structural predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic motions unaccounted for in static DFT models. Use Mercury CSD’s packing-similarity tool to compare experimental and simulated crystal structures . For dynamic effects, apply molecular dynamics (MD) simulations with explicit solvent models. Adjust computational parameters (e.g., dispersion corrections in DFT) to better match experimental bond lengths and angles .

Q. What strategies address regioselectivity challenges during nitration and iodination of the indazole core?

  • Methodological Answer : Nitration at the 6-position is favored due to electron-donating effects of adjacent substituents. Iodination at the 3-position can be achieved via directed ortho-metalation (DoM) using iodine monochloride (ICl) in dichloromethane at −78°C. Monitor reaction progress with in-situ Raman spectroscopy to detect intermediate iodonium species . For conflicting results, employ competitive kinetic studies or isotopic labeling (e.g., 15N^{15} \text{N}-labeled intermediates) to trace reaction pathways.

Q. How to design derivative libraries for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Replace the methyl ester with tert-butyl or benzyl groups to probe steric effects.
  • Functional Group Interconversion : Substitute iodine with bromine or trifluoromethyl groups to assess electronic impacts.
  • High-Throughput Screening : Use automated parallel synthesis (e.g., microwave-assisted reactions) and characterize derivatives via LC-MS and X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate

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